molecular formula C14H17ClN2O2S B4880324 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide

2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide

Cat. No. B4880324
M. Wt: 312.8 g/mol
InChI Key: JUQBSNGPFMIQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide, also known as CMDB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of benzamide and is often used as a tool compound for the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide involves the inhibition of the interaction between transcription factors and their coactivators. It has been shown to bind to the bromodomain of p300/CBP, which is responsible for the recognition of acetylated histones and transcription factors. By inhibiting this interaction, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide prevents the recruitment of p300/CBP to the transcriptional complex, thereby inhibiting transcriptional activation.
Biochemical and Physiological Effects:
2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis and tumor growth by inhibiting the interaction between HIF-1α and p300/CBP. It has also been shown to inhibit inflammation and immune response by inhibiting the interaction between NF-κB and p300/CBP. In addition, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in lab experiments is its specificity for the bromodomain of p300/CBP. This allows for the selective inhibition of transcription factors that interact with p300/CBP. However, one of the limitations of using 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several future directions for the study of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide. One direction is the development of more potent analogs of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide that can be used at lower concentrations. Another direction is the study of the interaction between 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide and other bromodomain-containing proteins, such as BRD4, which is involved in the regulation of cell proliferation and differentiation. Finally, the use of 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Conclusion:
In conclusion, 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide is a useful tool compound for the study of protein-protein interactions. Its specificity for the bromodomain of p300/CBP allows for the selective inhibition of transcription factors involved in angiogenesis, tumor growth, inflammation, and immune response. While 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has some limitations, its potential for future research and development makes it an important compound in scientific research.

Scientific Research Applications

2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which is involved in the regulation of genes involved in angiogenesis and tumor growth. 2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide has also been used to study the interaction between the transcription factor NF-κB and its coactivator p300/CBP, which is involved in the regulation of genes involved in inflammation and immune response.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-5-3-4-6-12(11)15/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQBSNGPFMIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,6-dimethylmorpholin-4-yl)carbonothioyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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